1,2-Bis(3-bromophenyl)-1,1,2,2-tetramethyldisilane

Catalog No.
S13048004
CAS No.
143952-73-2
M.F
C16H20Br2Si2
M. Wt
428.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Bis(3-bromophenyl)-1,1,2,2-tetramethyldisilane

CAS Number

143952-73-2

Product Name

1,2-Bis(3-bromophenyl)-1,1,2,2-tetramethyldisilane

IUPAC Name

(3-bromophenyl)-[(3-bromophenyl)-dimethylsilyl]-dimethylsilane

Molecular Formula

C16H20Br2Si2

Molecular Weight

428.3 g/mol

InChI

InChI=1S/C16H20Br2Si2/c1-19(2,15-9-5-7-13(17)11-15)20(3,4)16-10-6-8-14(18)12-16/h5-12H,1-4H3

InChI Key

YTIXZMUWJOOKHS-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C1=CC(=CC=C1)Br)[Si](C)(C)C2=CC(=CC=C2)Br

1,2-Bis(3-bromophenyl)-1,1,2,2-tetramethyldisilane is a silane compound featuring two 3-bromophenyl groups attached to a central silane framework. Its molecular formula is C18H22Br2Si2, and it is characterized by the presence of two silicon atoms bonded to four methyl groups and two aromatic rings. The compound's structure allows for unique chemical properties, making it of interest in various fields such as materials science and organic synthesis.

The reactivity of 1,2-Bis(3-bromophenyl)-1,1,2,2-tetramethyldisilane can be attributed to its bromine substituents, which can undergo nucleophilic substitution reactions. Additionally, the silicon atoms can participate in hydrosilylation reactions with alkenes and alkynes, leading to the formation of new organosilicon compounds. The compound may also engage in cross-coupling reactions due to the presence of bromine atoms, facilitating the formation of carbon-carbon bonds.

While specific biological activity data for 1,2-Bis(3-bromophenyl)-1,1,2,2-tetramethyldisilane is limited, compounds containing brominated phenyl groups often exhibit interesting biological properties. These may include antimicrobial or anticancer activities due to the reactivity of halogenated aromatic systems. Further studies are required to elucidate any specific biological effects related to this compound.

The synthesis of 1,2-Bis(3-bromophenyl)-1,1,2,2-tetramethyldisilane typically involves the following steps:

  • Preparation of Brominated Phenyl Compounds: Starting materials such as phenylboronic acids can be brominated using bromine or a brominating agent.
  • Formation of the Silane Backbone: The reaction between dichlorodimethylsilane and a suitable nucleophile (e.g., 3-bromophenyl lithium) can yield the desired silane structure.
  • Coupling Reaction: A coupling reaction may be employed to attach the brominated phenyl groups to the silane backbone.

These methods highlight the versatility of organosilicon chemistry in producing complex compounds.

1,2-Bis(3-bromophenyl)-1,1,2,2-tetramethyldisilane has potential applications in:

  • Materials Science: As a precursor for silicone-based materials with enhanced thermal stability and mechanical properties.
  • Organic Synthesis: In the development of novel organic compounds through cross-coupling reactions.
  • Pharmaceutical Chemistry: As a building block for synthesizing biologically active compounds.

Interaction studies involving 1,2-Bis(3-bromophenyl)-1,1,2,2-tetramethyldisilane may focus on its behavior in various solvents or its reactivity with different nucleophiles. Understanding these interactions is crucial for optimizing its use in synthetic applications and assessing its stability under different conditions.

Several compounds share structural similarities with 1,2-Bis(3-bromophenyl)-1,1,2,2-tetramethyldisilane. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Characteristics
1-Bromo-4-methylbenzeneSingle brominated phenyl groupSimpler structure with less steric hindrance
3-BromobenzyltrimethylsilaneSingle brominated phenyl group attachedFocus on trimethylsilane rather than disilane structure
4-Bromo-phenyltrichlorosilaneBrominated phenyl group with chlorinesChlorine substituents introduce different reactivity
1-(3-bromophenyl)propan-2-oneContains a ketone functional groupDifferent functional group affects chemical behavior

The presence of two brominated phenyl groups and a disilane backbone distinguishes 1,2-Bis(3-bromophenyl)-1,1,2,2-tetramethyldisilane from these similar compounds by enhancing its potential reactivity and applications in synthesis and materials science.

Exact Mass

427.94498 g/mol

Monoisotopic Mass

425.94703 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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